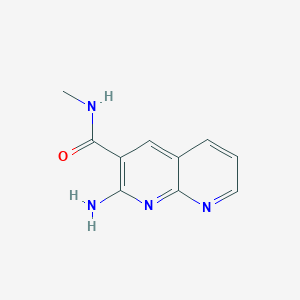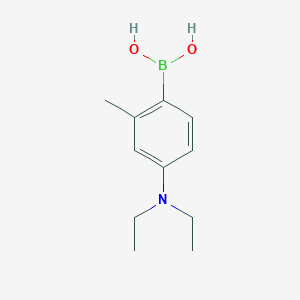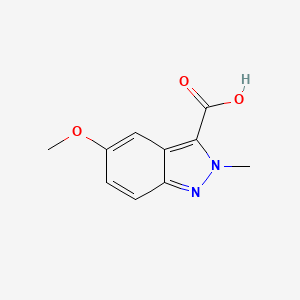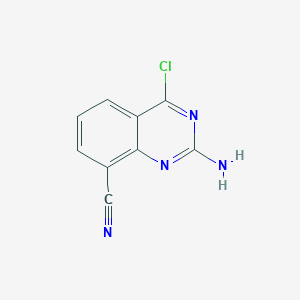
2-Amino-4-chloroquinazoline-8-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-chloroquinazoline-8-carbonitrile is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloroquinazoline-8-carbonitrile typically involves the reaction of 2-amino-4-chlorobenzonitrile with various reagents under specific conditions. One common method involves the use of a catalyst such as aluminium chloride in a solvent like dichloroethane under a nitrogen atmosphere at elevated temperatures (75-80°C) . Another approach involves the use of MgO/ZrO2 as a solid base catalyst for the reaction of 2-amino-4-chlorobenzonitrile with carbon dioxide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors that influence the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-Amino-4-chloroquinazoline-8-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminium hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can lead to the formation of quinazoline oxides or reduced quinazoline derivatives .
科学的研究の応用
2-Amino-4-chloroquinazoline-8-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is studied for its potential to inhibit specific enzymes and receptors, making it a valuable tool in drug discovery and development.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 2-Amino-4-chloroquinazoline-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a crucial role in cell proliferation and survival . By binding to the ATP-binding site of EGFR, the compound prevents the phosphorylation of the receptor, thereby inhibiting its activity and downstream signaling pathways involved in cancer cell growth and survival .
類似化合物との比較
Similar Compounds
4-Chloroquinazoline-8-carbonitrile: Similar in structure but lacks the amino group at the 2-position.
2-Amino-5-chlorobenzonitrile: Similar in structure but lacks the quinazoline ring.
Uniqueness
2-Amino-4-chloroquinazoline-8-carbonitrile is unique due to the presence of both the amino and chloro groups on the quinazoline ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design .
特性
分子式 |
C9H5ClN4 |
|---|---|
分子量 |
204.61 g/mol |
IUPAC名 |
2-amino-4-chloroquinazoline-8-carbonitrile |
InChI |
InChI=1S/C9H5ClN4/c10-8-6-3-1-2-5(4-11)7(6)13-9(12)14-8/h1-3H,(H2,12,13,14) |
InChIキー |
DAHLGKDKHVVVGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)C(=NC(=N2)N)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



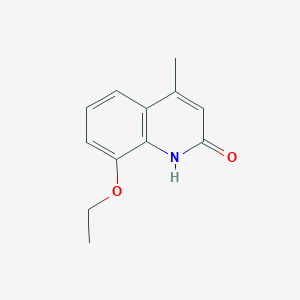
![3-Hydroxy-2-sulfanylidene-1-oxa-3-azaspiro[4.5]decan-4-one](/img/structure/B11898845.png)






![4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B11898890.png)
